2-Bromo-5-fluoroaniline

Catalog No.
S673633
CAS No.
1003-99-2
M.F
C6H5BrFN
M. Wt
190.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-5-fluoroaniline

CAS Number

1003-99-2

Product Name

2-Bromo-5-fluoroaniline

IUPAC Name

2-bromo-5-fluoroaniline

Molecular Formula

C6H5BrFN

Molecular Weight

190.01 g/mol

InChI

InChI=1S/C6H5BrFN/c7-5-2-1-4(8)3-6(5)9/h1-3H,9H2

InChI Key

FWTXFEKVHSFTDQ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)N)Br

Canonical SMILES

C1=CC(=C(C=C1F)N)Br

Synthesis Precursor:

2-Bromo-5-fluoroaniline primarily serves as a building block in the synthesis of various complex molecules for scientific research. Its unique combination of a bromine and fluorine atom, positioned at specific locations on the aromatic ring, makes it a valuable intermediate for further chemical transformations.

Here are some examples of its applications:

  • Synthesis of antitumor benzothiazole prodrug, Phortress: 2-Bromo-5-fluoroaniline is a key starting material in the preparation of Phortress, a potential antitumor drug currently undergoing clinical trials [].
  • Radiolabeled compounds: The presence of a fluorine atom allows for the incorporation of a radioactive isotope (e.g., 14C) into the molecule, making it useful in radiotracer studies for investigating biological processes [].

Material Science Applications:

While research in this area is ongoing, studies suggest 2-Bromo-5-fluoroaniline may have potential applications in the development of functional materials. Its unique chemical properties could be beneficial in the design of:

  • Organic light-emitting diodes (OLEDs): The molecule's structure could potentially contribute to the development of more efficient and stable OLEDs [].

2-Bromo-5-fluoroaniline is an organic compound characterized by the presence of both bromine and fluorine substituents on an aniline ring. Its molecular formula is C₆H₄BrFN, and it has a molecular weight of approximately 190.02 g/mol. This compound appears as a solid, typically white to light yellow in color, and is known for its utility in various chemical applications, particularly in the synthesis of pharmaceuticals and agrochemicals .

, including:

  • Nitration: Reacting with nitrating agents can introduce additional nitro groups into the aromatic ring, yielding derivatives like 2-bromo-5-fluoro-4-nitroaniline .
  • Hydrogenation: It can be reduced to form amino derivatives when treated with hydrogen in the presence of catalysts such as Raney nickel .
  • Substitution Reactions: The bromine and fluorine atoms can be replaced by other nucleophiles, allowing for the formation of various derivatives useful in synthetic chemistry.

The biological activity of 2-bromo-5-fluoroaniline has been explored in various studies. It exhibits moderate toxicity, being classified as harmful if swallowed or if it comes into contact with skin . Some derivatives of this compound have shown potential as pharmaceutical agents, particularly in anti-cancer research due to their ability to interfere with cellular processes.

Several methods have been developed for synthesizing 2-bromo-5-fluoroaniline:

  • Reduction of Nitro Compounds: One common method involves the hydrogenation of 2-bromo-5-fluoronitrobenzene using Raney nickel as a catalyst. The reaction typically occurs under nitrogen atmosphere to prevent oxidation .
  • Nitration followed by Reduction: Another method involves nitrating 2-bromo-5-fluoroaniline to introduce further nitro groups, followed by reduction processes to yield specific derivatives .
  • Direct Halogenation: Starting from simpler aniline derivatives, bromination and fluorination can be performed sequentially to obtain the desired compound .

2-Bromo-5-fluoroaniline is utilized in various applications:

  • Pharmaceutical Synthesis: It serves as an intermediate in the production of pharmaceuticals, particularly those targeting cancer and infectious diseases.
  • Agrochemicals: The compound is also used in developing pesticides and herbicides due to its biological activity.
  • Chemical Research: As a versatile building block, it is employed in synthetic organic chemistry for creating more complex molecules.

Studies on 2-bromo-5-fluoroaniline have indicated potential interactions with various biological systems. Its toxicity profile suggests that it may interact adversely with cellular components, leading to cytotoxic effects. These interactions are crucial for understanding its safety profile and therapeutic potential.

Several compounds share structural similarities with 2-bromo-5-fluoroaniline. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-BromoanilineBromine at position 2Lacks fluorine; simpler structure
4-FluoroanilineFluorine at position 4Lacks bromine; different reactivity
3-Bromo-4-fluoroanilineBromine at position 3, fluorine at position 4Different substitution pattern
2-Chloro-5-fluoroanilineChlorine instead of bromineDifferent halogen; may exhibit different reactivity
3-Nitro-4-bromoanilineNitro group at position 3Introduces a nitro group affecting reactivity

Each of these compounds exhibits unique chemical properties and biological activities that distinguish them from 2-bromo-5-fluoroaniline, making them valuable in their own right within chemical research and application contexts.

The synthesis of 2-bromo-5-fluoroaniline has evolved significantly over the decades, reflecting broader advances in organic chemistry and catalysis. The development of increasingly efficient, selective, and environmentally friendly methods has transformed the production of this important compound from laboratory curiosity to industrial-scale preparation. This evolution demonstrates the continuous refinement of synthetic approaches to address challenges of yield, purity, and sustainability.

Traditional Nitration-Reduction Pathways in Halogenated Aniline Production

The classical approach to synthesizing 2-bromo-5-fluoroaniline involves a two-step process beginning with nitration followed by reduction. This methodology represents one of the earliest and most reliable routes to halogenated anilines, serving as the foundation for subsequent innovations in this field.

Initially, researchers employed the nitration of 4-fluoroaniline to produce nitro intermediates that could subsequently be brominated and reduced. One documented pathway involves the acetylation of 4-fluoroaniline to form 4-fluoroacetanilide, followed by nitration to yield 2-nitro-4-fluoroacetanilide. The protective acetyl group prevents over-substitution and directs the nitration to the desired position on the aromatic ring. This intermediate can then be converted to 2-bromo-5-fluoronitrobenzene through diazonium chemistry, followed by reduction to obtain the target compound.

A more direct approach involves the reduction of 2-bromo-5-fluoronitrobenzene, which can be accomplished using various reducing agents and catalysts. According to patent literature, one efficient method utilizes Raney nickel catalysis in a hydrogenation reaction. The specific reaction conditions are summarized in Table 1.

Table 1: Conditions for Raney Nickel-Catalyzed Reduction of 2-Bromo-5-Fluoronitrobenzene

ParameterCondition Range
Hydrogen Pressure0.8-1.2 MPa
Temperature40-50°C
SolventMethanol (5-30× weight of substrate)
CatalystW-4 Raney Nickel (0.02-0.5× weight of substrate)
Bromine InhibitorThanomin, hexahydroaniline, or morpholine (0.01-0.2× weight of substrate)
Reaction End Point<0.1% of starting material remaining (GC detection)

The reaction mechanism for nitro group reduction involves multiple steps, with intermediates including nitroso and hydroxylamine derivatives. Research on platinum catalysts has shown that the reduction proceeds through a series of hydrogen addition and N-O bond cleavage steps. These include:

  • Formation of nitrosoaromatic intermediate (C₆H₅NO) from nitrobenzene
  • Further reduction to hydroxylamine derivative (C₆H₅NHOH)
  • Final reduction to produce the amine product (C₆H₅NH₂)

The overall process can be represented by the reaction scheme:
C₆H₄BrFNO₂ + 6H → C₆H₄BrFNH₂ + 2H₂O

This traditional pathway remains industrially relevant due to its reliability and the availability of starting materials, though it presents challenges including potential catalyst deactivation and selectivity issues when multiple reducible groups are present.

Paradigm Shifts in Diazonium Salt Intermediary Utilization

The development of diazonium chemistry marked a significant advancement in halogenated aniline synthesis. Diazonium salts serve as versatile intermediates for introducing various substituents onto aromatic rings through nucleophilic substitution reactions. This methodology has proven particularly valuable for regioselective functionalization of aromatic compounds.

For the synthesis of 2-bromo-5-fluoroaniline, a notable procedure involves the diazotization of appropriately substituted anilines followed by halogenation. The diazotization reaction occurs when an aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a mineral acid) at low temperatures (0-5°C), forming a diazonium salt intermediate.

The mechanism of diazotization proceeds through several discrete steps:

  • Formation of nitrous acid from sodium nitrite and hydrochloric acid
  • Generation of the nitrosonium ion (NO⁺)
  • Nucleophilic attack by the aniline nitrogen on the nitrosonium ion
  • Sequential protonation, dehydration, and anion association to yield the diazonium salt

Once formed, diazonium salts can undergo various transformations, including halogenation through the Sandmeyer reaction or related processes. For bromination, the diazonium salt is treated with copper(I) bromide, resulting in the replacement of the diazonium group with bromine. This approach allows for precise control over the position of halogen introduction.

A patent describing the synthesis of 2-bromo-5-fluoroaniline illustrates this approach, detailing a route that proceeds through 2-nitro-4-fluoroacetanilide to 2-bromo-5-fluoronitrobenzene via a diazonium intermediate. The reaction sequence is conducted under carefully controlled conditions to ensure high regioselectivity and yield.

Table 2: Comparison of Diazonium-Based Halogenation Methods

MethodTemperature RangeKey ReagentsAdvantagesLimitations
Classical Sandmeyer5-10°CCuBr/CuCl, HXWell-established, reliableMetal waste, moderate yields
Modified Sandmeyer0-5°CCuX₂, HXHigher yields than classicalStill requires copper salts
Metal-Free Approaches-5 to 10°Ct-BuONO, TBAB/TBACEnvironmentally friendly, no metal wasteMore recent, less established

The utilization of diazonium intermediates represents a paradigm shift from traditional direct halogenation methods, offering superior control over regiochemistry and compatibility with diverse functional groups. Recent advances in this area have focused on developing more environmentally benign conditions, including metal-free approaches and continuous-flow processes.

Emergence of Regioselective Bromination Techniques

The challenge of achieving regioselective bromination has driven significant innovation in halogenated aniline synthesis. Several novel approaches have emerged to address the difficulties of controlling the position of bromine introduction on the aromatic ring, particularly in the presence of other directing groups such as amino and fluoro substituents.

One notable advancement involves the use of N-oxide intermediates derived from N,N-dialkylanilines. Research published in the Journal of Organic Chemistry demonstrated that treatment of N,N-dialkylaniline N-oxides with thionyl halides enables selective para-bromination or ortho-chlorination. This methodology relies on a temporary oxidation level increase, followed by the excision of the weak N-O bond. Yields of up to 69% have been reported for these transformations, representing a significant improvement over earlier methods.

A complementary approach to regioselective bromination utilizes copper catalysis under oxidative conditions. A practical procedure developed for this purpose employs readily available sodium bromide and sodium persulfate in the presence of catalytic copper(II) sulfate. This method allows for direct bromination of free anilines without requiring protecting groups, offering advantages in terms of atom economy and operational simplicity.

Table 3: Modern Regioselective Bromination Methods for Aniline Derivatives

MethodCatalyst/Reagent SystemRegioselectivityYield RangeReference
N-Oxide/Thionyl HalideSOBr₂/SOCl₂para (for Br), ortho (for Cl)Up to 69%
Cu-Catalyzed OxidativeCuSO₄·5H₂O, NaBr, Na₂S₂O₈Controlled by electronic effectsNot specified
Protected Aniline (Acetylation)N-bromosuccinimideDirected by acetyl groupHigh

For the specific synthesis of 2-bromo-5-fluoroaniline, researchers have found that the electronic effects of the fluorine substituent can be leveraged to control regioselectivity. The fluorine atom's strong electron-withdrawing character influences the electronic distribution in the aromatic ring, directing electrophilic substitution to specific positions.

Recent innovations in this field have also explored the application of flow chemistry and microwave-assisted synthesis to enhance reaction efficiency and reduce environmental impact. These methodologies offer advantages including improved heat transfer, precise reaction control, and potential for continuous processing.

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (11.36%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (11.36%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (11.36%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-Bromo-5-fluoroaniline

Dates

Modify: 2023-08-15

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